molecular formula C7H6BrN3 B1438719 3-Bromoimidazo[1,2-a]pyridin-6-amine CAS No. 1099621-14-3

3-Bromoimidazo[1,2-a]pyridin-6-amine

Cat. No. B1438719
M. Wt: 212.05 g/mol
InChI Key: PTBAMOLKKZXWMQ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-6-amine is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-6-amine is characterized by a fused imidazo[1,2-a]pyridine ring system . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromoimidazo[1,2-a]pyridin-6-amine include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Scientific Research Applications

Chemodivergent Synthesis

3-Bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. This method highlights the compound's utility in forming various skeletons, including N-(pyridin-2-yl)amides and imidazopyridines, through chemodivergent pathways. The synthesis process emphasizes mild, metal-free conditions, showcasing the compound's adaptability in facilitating diverse chemical transformations (Liu et al., 2019).

Medicinal Chemistry Applications

In medicinal chemistry, 3-Bromoimidazo[1,2-a]pyridin-6-amine derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs). A study demonstrated the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to products with anti-cancer and anti-TB properties. This underscores the compound's role in the synthesis of agents targeting specific diseases, highlighting its importance in the development of new therapeutic agents (Sanghavi et al., 2022).

Microwave-Assisted Synthesis

The microwave-assisted one-pot synthesis of substituted 3-Bromoimidazo[1,2-a]pyridines illustrates the compound's significance in streamlining synthetic processes. This methodology achieves good yields and demonstrates the potential for rapid, efficient synthesis of imidazoheterocycles, enhancing the compound's utility in accelerating the discovery and development of new molecules (Patil et al., 2014).

Catalytic Applications

The compound has been utilized in palladium-catalyzed cross-coupling reactions, showcasing its role in the formation of complex ligands for catalysis. This application is crucial for developing new synthetic methodologies, further underscoring the compound's versatility and its contribution to advancing catalytic processes (Tran et al., 2019).

Environmental Impact and Green Chemistry

Efforts to synthesize 3-Bromoimidazo[1,2-a]pyridines under environmentally friendly conditions have been reported, highlighting the compound's role in promoting sustainable chemistry practices. For instance, the use of PEG400 as a medium for condensation reactions points towards reducing the environmental footprint of chemical syntheses, aligning with the principles of green chemistry (Hiebel et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBAMOLKKZXWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655933
Record name 3-Bromoimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridin-6-amine

CAS RN

1099621-14-3
Record name 3-Bromoimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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